molecular formula C19H27N3O2S B2969058 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide CAS No. 1008015-38-0

4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide

Cat. No.: B2969058
CAS No.: 1008015-38-0
M. Wt: 361.5
InChI Key: BZFSDAVTASDSDP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide is a benzamide derivative featuring a 4-tert-butylphenyl group linked to a structurally complex amide moiety. The molecule includes a 4,5-dihydro-1,3-thiazol-2-ylamino (thiazoline) group, a partially saturated heterocyclic ring, which distinguishes it from fully unsaturated thiazole analogs.

Properties

IUPAC Name

4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-12(2)15(17(24)22-18-20-10-11-25-18)21-16(23)13-6-8-14(9-7-13)19(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSDAVTASDSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzamide core, substituents, or heterocyclic moieties. Below is a detailed comparison with two closely related compounds identified in the literature ( and ):

2-Chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide (791127-42-9)

  • Core Structure : Benzamide with a 2-chloro substituent.
  • Amide Side Chain: A 3-oxopropyl group linked to a 4,5-dihydro-1,3-thiazol-2-ylamino (thiazoline) ring.
  • Key Differences: The benzamide ring in 791127-42-9 has a chloro substituent instead of the tert-butyl group in the target compound. This substitution reduces steric bulk and increases electrophilicity. The amide side chain in 791127-42-9 is shorter (3-oxopropyl vs.
  • Hypothetical Impact : The chloro group may enhance binding to hydrophobic pockets, while the shorter chain could reduce steric hindrance in enzyme-active sites.

4-tert-Butyl-N-[(2S)-1-(2-methoxy-5-methylanilino)-3-methyl-1-oxobutan-2-yl]benzamide

  • Core Structure : Identical 4-tert-butylbenzamide as the target compound.
  • Amide Side Chain: A 2-methoxy-5-methylanilino group replaces the thiazoline ring.
  • The (2S)-stereochemistry at the amide linkage could influence chiral recognition in biological systems.
  • Hypothetical Impact : Increased lipophilicity from the methoxy/methyl groups might improve membrane permeability but reduce aqueous solubility.

Structural and Functional Comparison Table

Compound ID / Name Core Structure Substituent on Benzamide Amide Side Chain Features Hypothesized Properties
Target Compound 4-tert-butylbenzamide tert-Butyl 4,5-Dihydro-1,3-thiazol-2-ylamino, 3-methyl Moderate lipophilicity, H-bond donor/acceptor
2-Chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide (791127-42-9) 2-Chlorobenzamide Chloro 4,5-Dihydro-1,3-thiazol-2-ylamino, 3-oxopropyl Higher electrophilicity, reduced steric bulk
4-tert-Butyl-N-[(2S)-1-(2-methoxy-5-methylanilino)-3-methyl-1-oxobutan-2-yl]benzamide 4-tert-butylbenzamide tert-Butyl 2-Methoxy-5-methylanilino, (2S)-stereochemistry Enhanced lipophilicity, chiral specificity

Research Implications and Limitations

  • Structural Insights: The thiazoline ring in the target compound offers a balance between rigidity and hydrogen-bonding capacity, distinguishing it from both the chloro-substituted analog () and the anilino derivative ().
  • Data Gaps : Experimental data on solubility, bioavailability, or target binding are absent in the provided references. Further studies using crystallography (e.g., SHELX ) or molecular modeling (e.g., ORTEP ) are required to validate hypotheses.

Biological Activity

4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide (CAS No. 215778-70-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C14H18N2OSC_{14}H_{18}N_{2}OS, with a molecular weight of approximately 262.37 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide have shown efficacy against various bacterial strains and fungi. In vitro tests demonstrated that these compounds possess moderate to significant antibacterial and antifungal activities .

Anticancer Properties

The anticancer potential of thiazole derivatives has been documented extensively. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. For example, certain thiazole-based compounds have been shown to induce apoptosis in human breast cancer cells and exhibit cytotoxic effects against colon carcinoma cell lines . The structure of 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide suggests it may share these properties.

The biological activity of thiazole-containing compounds often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For instance, some studies have highlighted the ability of thiazole derivatives to inhibit topoisomerases and other enzymes critical for DNA replication and repair in cancer cells . This suggests that 4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide may exert similar effects.

Case Studies

Several case studies have been conducted on related thiazole compounds:

  • Antimicrobial Study : A study involving a series of thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an MIC value of 32 µg/mL against both bacteria .
  • Anticancer Research : In a study focused on breast cancer cell lines, a thiazole derivative showed an IC50 value of 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Data Table

Activity Tested Compounds MIC/IC50 Values Reference
AntibacterialThiazole derivatives32 µg/mL (S. aureus)
32 µg/mL (E. coli)
AnticancerThiazole derivativeIC50 = 15 µM
IC50 = 27.3 µM (T47D)

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